molecular formula C10H10FNO3 B1224667 Ethyl 2-(4-fluoroanilino)-2-oxoacetate CAS No. 69065-91-4

Ethyl 2-(4-fluoroanilino)-2-oxoacetate

Cat. No. B1224667
CAS RN: 69065-91-4
M. Wt: 211.19 g/mol
InChI Key: OUBZLXSQKQMFAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(4-fluoroanilino)-2-oxoacetate often involves reactions such as Knoevenagel condensation and other condensation reactions, highlighting the versatility of these methods in obtaining fluorinated compounds. For instance, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized through Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl acetoacetate, showcasing a methodology that could potentially be adapted for the synthesis of Ethyl 2-(4-fluoroanilino)-2-oxoacetate (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 2-(4-fluoroanilino)-2-oxoacetate reveals intricate details about their conformation and crystalline nature. For example, the structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, highlighting the orthorhombic space group and providing insights into potential structural characteristics of Ethyl 2-(4-fluoroanilino)-2-oxoacetate (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves a variety of reactions including cyclization, halogenation, and nucleophilic substitution, indicating a broad spectrum of chemical behaviors that Ethyl 2-(4-fluoroanilino)-2-oxoacetate might exhibit. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate demonstrates complex reaction pathways that could be relevant to understanding the chemical reactions of Ethyl 2-(4-fluoroanilino)-2-oxoacetate (Kiely, 1991).

Scientific Research Applications

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 2-Fluoro-4-bromobiphenyl, represents a critical application of similar compounds in organic chemistry. This process involves cross-coupling reactions and highlights the importance of developing practical and efficient synthetic routes. Such methodologies can be crucial for the synthesis of pharmaceuticals and agrochemicals, where Ethyl 2-(4-fluoroanilino)-2-oxoacetate could serve as an intermediate or a reactant in creating structurally complex molecules with specific biological activities (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Fate and Toxicity Studies

Understanding the environmental fate and toxicity of chemical compounds is essential for evaluating their safety and impact on the ecosystem. For example, studies on the biodegradation and aquatic effects of oxo-process chemicals, which include a variety of solvents and intermediates used in industrial processes, provide valuable data on how these substances behave in the environment. This information is critical for assessing the potential environmental risks associated with the use of Ethyl 2-(4-fluoroanilino)-2-oxoacetate and related chemicals (Staples, 2001).

Analytical and Detection Methods

The development of analytical methods for detecting alcohol consumption through metabolites such as Ethyl glucuronide (EtG) and Ethyl sulfate (EtS) in various biological matrices showcases the importance of sensitive and specific detection techniques in forensic and clinical toxicology. These methodologies underscore the broader utility of chemical compounds in developing diagnostic tools and monitoring exposure to various substances, including Ethyl 2-(4-fluoroanilino)-2-oxoacetate, if relevant (Alsayed et al., 2021).

properties

IUPAC Name

ethyl 2-(4-fluoroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBZLXSQKQMFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379000
Record name Ethyl (4-fluoroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluoroanilino)-2-oxoacetate

CAS RN

69065-91-4
Record name Ethyl (4-fluoroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69065-91-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diethyloxalate (133 g) and p-fluoroaniline (100 g) were refluxed together for 2 hours, during which time the temperature dropped from 160° to 100°. The dark coloured mixture (with suspended crystalline solid) so produced was allowed to cool to 90°, and then diluted with ethanol (100 ml). After cooling overnight, the crystalline product was filtered off and washed thoroughly with cyclohexane. The white solid so obtained, was thoroughly dried to give ethyl 4'-fluorooxanilate (114 g; 60% yield), m.p. 117°-119° (with softening at 116°).
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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